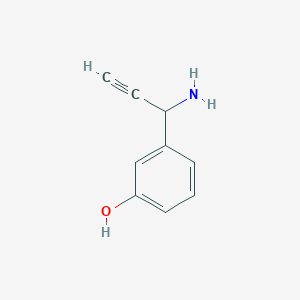
3-(1-Aminoprop-2-yn-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminoprop-2-yn-1-yl)phenol is an organic compound with the molecular formula C9H9NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is of interest due to its unique structure, which includes both an amino group (-NH2) and an alkyne group (-C≡C-), making it a versatile building block in organic synthesis and various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoprop-2-yn-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a propargylamine derivative. The reaction typically requires a strong base, such as sodium hydride (NaH), and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic coupling of phenol with propargylamine in the presence of a transition metal catalyst, such as palladium or copper. This method offers high yields and can be optimized for large-scale production .
化学反応の分析
Types of Reactions
3-(1-Aminoprop-2-yn-1-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic media.
Reduction: Pd/C, H2 gas, or other hydrogenation catalysts.
Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alkenes or alkanes.
Substitution: Derivatives with different functional groups replacing the amino group.
科学的研究の応用
3-(1-Aminoprop-2-yn-1-yl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism by which 3-(1-Aminoprop-2-yn-1-yl)phenol exerts its effects depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The amino group can act as a nucleophile, participating in various biochemical reactions .
類似化合物との比較
Similar Compounds
Phenol: The simplest phenolic compound, lacking the amino and alkyne groups.
Propargylamine: Contains the alkyne and amino groups but lacks the phenolic hydroxyl group.
Aniline: Contains the amino group attached to an aromatic ring but lacks the alkyne and hydroxyl groups.
Uniqueness
3-(1-Aminoprop-2-yn-1-yl)phenol is unique due to the presence of all three functional groups (phenolic hydroxyl, amino, and alkyne), which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
3-(1-aminoprop-2-ynyl)phenol |
InChI |
InChI=1S/C9H9NO/c1-2-9(10)7-4-3-5-8(11)6-7/h1,3-6,9,11H,10H2 |
InChIキー |
CWYNKNHDGHWWOX-UHFFFAOYSA-N |
正規SMILES |
C#CC(C1=CC(=CC=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



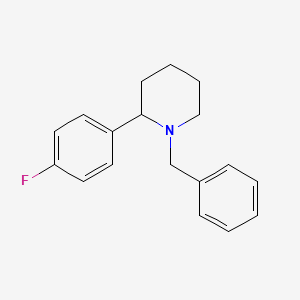

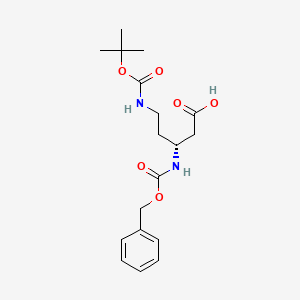


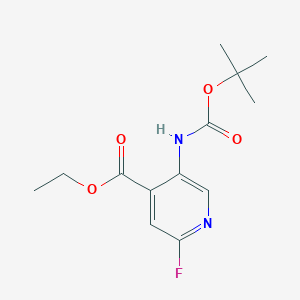
![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)
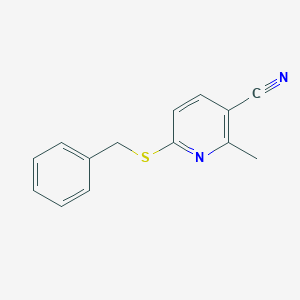
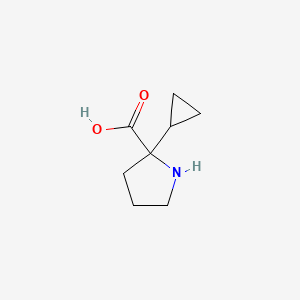
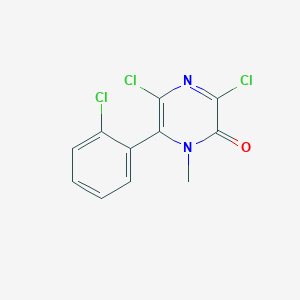
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)

